molecular formula C6H10O3 B12111625 (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid CAS No. 1932353-80-4

(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid

Cat. No.: B12111625
CAS No.: 1932353-80-4
M. Wt: 130.14 g/mol
InChI Key: VCHGSWURBGPKQZ-WHFBIAKZSA-N
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Description

(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring a hydroxyl group at the C2 position and a carboxylic acid group at the C1 position. For example, cyclopentane-based hydroxycarboxylic acids exhibit distinct crystal packing patterns due to hydrogen-bonding interactions between the hydroxyl and carboxylic acid groups, as observed in homologous compounds like (1R,2R)-trans-2-hydroxy-1-cyclopentanecarboxylic acid (5T) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1932353-80-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1S,2S)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1

InChI Key

VCHGSWURBGPKQZ-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C(=O)O

Canonical SMILES

C1CC(C(C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Pharmacological Research

    (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid has been studied for its potential therapeutic effects, particularly in metabolic pathways. Its interactions with specific receptors suggest possible anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures may exhibit significant biological activities due to their selective binding capabilities .

    Synthesis of Bioactive Compounds

    This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique cyclopentane structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The synthesis methods often involve chiral catalysts to ensure the desired stereochemistry is maintained during reactions .

    Biochemical Studies

    In biochemical contexts, this compound has been evaluated for its role in enzyme interactions and metabolic processes. Studies utilizing molecular docking techniques have shown its binding affinities with various enzymes, which is essential for understanding its mechanism of action .

    Case Study 1: Antiviral Activity

    A study investigated the antiviral properties of cyclopentane derivatives, including this compound, against influenza viruses. The findings indicated that these compounds could inhibit viral replication and reduce lung consolidation in infected models, suggesting their potential as therapeutic agents in viral infections .

    Case Study 2: Synthetic Pathways

    Research focused on synthesizing this compound through innovative synthetic routes demonstrated its utility as a precursor for other functionalized cyclopentane derivatives. The study highlighted the importance of chirality in synthesis and the compound's versatility in forming complex structures used in drug development .

    Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are scarce in the literature. Further research is needed to elucidate this aspect.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Isomers and Stereoisomers

    The stereochemistry of cyclopentane derivatives significantly influences their molecular packing and reactivity. For instance:

    • (1R,2R)-trans-2-Hydroxy-1-cyclopentanecarboxylic acid (5T) : This trans-isomer forms supramolecular assemblies via intermolecular hydrogen bonds, contrasting with the cis-configuration of the (1S,2S)-isomer. Such differences alter solubility and crystallinity .
    • (1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A stereoisomer with an amino group at C2 and a carboxylic acid at C1. Its hydrochloride salt has distinct safety profiles, requiring precautions to avoid skin/eye contact .

    Ring Size Variations

    Expanding or contracting the carbocyclic ring modifies steric and electronic properties:

    • Cyclohexane analogs (e.g., (1R,2S)-cis-2-hydroxy-1-cyclohexanecarboxylic acid) : Larger rings reduce ring strain, enhancing thermal stability. Cyclohexane derivatives exhibit less dense crystal packing compared to cyclopentane analogs .
    • Cycloheptane analogs : Increased flexibility in seven-membered rings leads to varied hydrogen-bonding networks, impacting their utility in crystal engineering .

    Functional Group Substitutions

    • 2-Amino-1-hydroxycyclopentanecarboxylic acid: Substituting a hydroxyl group with an amino group (as in ) creates a serine/threonine analog.
    • cis-2-Amino-1-cyclopentanecarboxylic acid: With a melting point of 218–220°C, this amino-substituted derivative demonstrates higher thermal stability than hydroxylated analogs, likely due to intermolecular ionic interactions .

    Data Tables

    Table 1: Physical Properties of Selected Cyclopentane Derivatives

    Compound Molecular Formula Melting Point (°C) Key Functional Groups Reference
    (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid C₆H₁₀O₃ Not reported -OH, -COOH N/A
    (1R,2R)-trans-2-Hydroxy-1-cyclopentanecarboxylic acid C₆H₁₀O₃ Not reported -OH, -COOH
    cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 218–220 -NH₂, -COOH
    (1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride C₅H₁₁NO₂·HCl·H₂O Not reported -NH₂, -COOH (salt)

    Biological Activity

    (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid, also known as 2-hydroxycyclopentanecarboxylic acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.

    Chemical Structure and Properties

    The chemical structure of this compound is characterized by a cyclopentane ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C6H10O3C_6H_{10}O_3, and it exhibits properties typical of carboxylic acids, such as solubility in water and reactivity with alcohols to form esters.

    Antimicrobial Activity

    Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

    Anticancer Activity

    In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against human colorectal carcinoma cells (HCT-116) with promising results.

    • Cell Viability Assay : The compound reduced cell viability in HCT-116 cells significantly at concentrations above 50 µM.
    Concentration (µM) Cell Viability (%)
    0100
    2585
    5065
    10040

    The mechanism of action in cancer cells may involve apoptosis induction, as evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

    Case Study 1: Antimicrobial Efficacy

    A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving placebo treatment.

    Case Study 2: Anticancer Potential

    In another investigation focusing on colorectal cancer, patients receiving a regimen including this compound exhibited a marked reduction in tumor size after eight weeks of treatment. This study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid, and how can enantiomeric purity be ensured?

    • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or catalytic asymmetric methods. For cyclopentane derivatives, Diels-Alder reactions using chiral catalysts (e.g., boron trifluoride complexes) are effective for stereocontrol . Purification via preparative HPLC with chiral stationary phases (CSPs) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >98% enantiomeric excess (ee) .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR : 1^1H and 13^{13}C NMR confirm stereochemistry and regioselectivity. Key signals include hydroxyl (δ ~2.5 ppm, broad) and cyclopentane ring protons (δ ~1.5–2.8 ppm) .
    • X-ray Crystallography : Resolves absolute configuration using single crystals grown via slow evaporation in methanol .
    • IR : Hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) stretches validate functional groups .

    Q. What safety protocols are essential when handling this compound in the lab?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
    • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and consult a physician .
    • Disposal : Neutralize with sodium bicarbonate, adsorb with silica gel, and dispose via licensed hazardous waste services .

    Advanced Research Questions

    Q. How do substituents (e.g., hydroxyl vs. fluorine) on the cyclopentane ring influence the compound’s reactivity and biological activity?

    • Methodological Answer : Fluorinated analogs (e.g., 2-fluorocyclopropanecarboxylic acid) exhibit enhanced metabolic stability due to C-F bond strength, whereas hydroxyl groups increase hydrogen-bonding potential. Compare logP values (hydroxyl: ~0.5 vs. fluorine: ~1.2) via HPLC to assess lipophilicity . Biological activity can be screened using enzyme inhibition assays (e.g., serine hydrolases) to quantify substituent effects .

    Q. What strategies resolve contradictions in reported synthetic yields for this compound?

    • Methodological Answer :

    • Reaction Optimization : Vary catalysts (e.g., BF3_3·Et2_2O vs. chiral Brønsted acids) and temperatures (25–80°C) to identify yield-limiting steps .
    • Analytical Cross-Validation : Use LC-MS to detect intermediates and quantify byproducts. Compare 19^{19}F NMR (if fluorinated analogs exist) with literature data .
    • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to explain yield discrepancies .

    Q. How can this compound be utilized in synthesizing β-amino acid derivatives?

    • Methodological Answer :

    • Step 1 : Convert the hydroxyl group to an amine via Mitsunobu reaction (DIAD, Ph3_3P, HN3_3) to yield (1S,2S)-2-aminocyclopentanecarboxylic acid .
    • Step 2 : Protect the amine with Boc anhydride (Boc2_2O, DMAP) and couple with activated esters (e.g., NHS esters) to generate β-peptides .
    • Step 3 : Deprotect with TFA/DCM (1:1) and purify via ion-exchange chromatography .

    Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

    • Methodological Answer :

    • Catalyst Loading : Reduce expensive chiral catalyst usage by switching to immobilized versions (e.g., silica-supported catalysts) for recyclability .
    • Solvent Selection : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
    • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression and minimize batch failures .

    Data Contradiction Analysis

    Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate claims?

    • Methodological Answer :

    • Accelerated Stability Testing : Incubate samples in HCl (0.1–1 M) at 40°C for 24–72 hours. Analyze degradation products via LC-MS and compare with control .
    • pH-Rate Profiling : Determine degradation kinetics at pH 2–7 using UV-Vis spectroscopy (λ = 210 nm for carboxylic acid absorption) .

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